REACTION_CXSMILES
|
S(Cl)(Cl)=O.[C:5]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:10]=[CH:9][C:8]([CH2:11][C:12]([OH:14])=O)=[CH:7][CH:6]=1.[F:21][C:22]1[CH:23]=[C:24]([CH:26]=[CH:27][CH:28]=1)[NH2:25]>ClCCl.CN(C)C1C=CN=CC=1.O>[F:21][C:22]1[CH:23]=[C:24]([NH:25][C:12](=[O:14])[CH2:11][C:8]2[CH:7]=[CH:6][C:5]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:10][CH:9]=2)[CH:26]=[CH:27][CH:28]=1
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)CC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent and excess thionyl chloride was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the oil formed
|
Type
|
WASH
|
Details
|
the organic layer washed with 1 N HCl, saturated NaHCO3 solution, and saturated NaCl solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated dryness (0.2 gm, 72%)
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1)NC(CC1=CC=C(C=C1)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |